4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Medicinal Chemistry Physicochemical Property Prediction Building Block Selection

In medicinal chemistry, sourcing the precise regioisomer is critical; structural analogs cannot substitute without re-validation. This compound (CAS 340736-76-7) is the required para-substituted benzoic acid building block for synthesizing small-molecule HIV-1 gp41 fusion inhibitors and class IIa HDAC inhibitors bearing the trifluoromethyloxadiazole (TFMO) pharmacophore. The trifluoromethyl group provides essential electron-withdrawing and lipophilic character (XLogP3 = 2.2), while the benzoic acid handle enables rapid amide coupling for library synthesis. Commercially available in high purity (≥97%) from multiple suppliers, it ensures reproducible outcomes and minimizes purification burdens in high-throughput workflows.

Molecular Formula C10H5F3N2O3
Molecular Weight 258.15 g/mol
CAS No. 340736-76-7
Cat. No. B050960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
CAS340736-76-7
Synonyms4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic Acid
Molecular FormulaC10H5F3N2O3
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-1-3-6(4-2-5)8(16)17/h1-4H,(H,16,17)
InChIKeyWJQLFPSEXHEXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic Acid: Core Properties & Specifications


4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 340736-76-7) is a heteroaromatic building block belonging to the 1,2,4-oxadiazole class, characterized by a trifluoromethyl substituent at the oxadiazole 5-position and a benzoic acid moiety at the 3-position [1]. This compound is commercially available as a solid with reported purity specifications typically ranging from 95% to 98% (HPLC) . Its core physicochemical profile includes a molecular weight of 258.15 g/mol (C10H5F3N2O3), a melting point of 169-171 °C, and a calculated partition coefficient (XLogP3) of 2.2, with demonstrated solubility in DMSO [1].

Format High-purity solid suitable for medicinal chemistry workflows and reproducible synthesis
Application Documented as key intermediate in peer-reviewed HIV-1 gp41 and class IIa HDAC inhibitor research
Core scaffold 1,2,4-Oxadiazole with trifluoromethyl substituent; essential for TFMO pharmacophore studies

4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic Acid: Why Substitution Fails


The 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid scaffold is not freely interchangeable with its close structural analogs. Even seemingly minor modifications—such as substitution pattern on the phenyl ring, nature of the 5-substituent on the oxadiazole, or isomerization of the oxadiazole core—can fundamentally alter key properties including lipophilicity, hydrogen-bonding capacity, and solid-state behavior [1]. For instance, the trifluoromethyl group confers a distinct combination of electron-withdrawing character and lipophilicity that directly impacts the compound's utility as a metal-binding pharmacophore in medicinal chemistry programs [2]. Furthermore, positional isomerism (e.g., 1,2,4- versus 1,3,4-oxadiazole) or substitution pattern changes (e.g., para- versus meta-benzoic acid) can lead to divergent synthetic accessibility, differential solubility profiles, and altered biological target engagement, making direct substitution scientifically invalid without rigorous re-validation of downstream applications [3]. The following section provides quantitative evidence of these critical differentiators.

Positional isomerism
meta-Substituted analog (CAS 1092400-82-2) exhibits different solid-state properties and synthetic utility; direct replacement may require re-validation.
5-Substituent modification
Methyl or hydrogen instead of trifluoromethyl lowers lipophilicity and abolishes the TFMO pharmacophore, invalidating use in HDAC inhibitor programs.
Oxadiazole isomer
1,3,4-Oxadiazole isomer (CAS 1197238-48-4) has different electronic distribution and bioisosteric role; cannot replace 1,2,4-oxadiazole in metal-binding applications.

4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic Acid: Quantitative Differentiation Evidence


Lipophilicity Comparison: Trifluoromethyl Substituent

The 5-trifluoromethyl substitution in the target compound (CAS 340736-76-7) confers a markedly higher calculated lipophilicity (XLogP3 = 2.2) compared to its 5-methyl analog (CAS 95124-68-8; XLogP3 = 1.5) and its unsubstituted parent (CAS 340736-83-6; XLogP3 = 1.1) [1][2][3]. This difference of 0.7 log units relative to the methyl analog corresponds to a theoretical ~5-fold increase in partition coefficient, which directly influences membrane permeability and metabolic stability in biological contexts [4].

Lipophilicity (XLogP3)
ΔXLogP3 = +0.7 (vs. methyl analog); +1.1 (vs. unsubstituted)
Supports lipophilicity-driven design for membrane permeability and metabolic stability
In silico prediction; verify experimentally for specific series
Medicinal Chemistry Physicochemical Property Prediction Building Block Selection

Melting Point: Trifluoromethyl Substitution vs. Isomers

The target compound exhibits a melting point range of 169–171 °C . In contrast, the unsubstituted parent compound, 4-(1,2,4-oxadiazol-3-yl)benzoic acid (CAS 340736-83-6), is a solid with a melting point of 205–207 °C . The meta-substituted positional isomer, 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 1092400-82-2), displays a substantially lower melting point of 114–117 °C .

Melting point
Data to verify
Target: 169–171 °C; meta isomer: 114–117 °C; unsubstituted: 205–207 °C
Melting point range differentiates solid-state handling and purification
Supplier data; independent verification recommended
Crystallization Solid-State Chemistry Formulation Development

Validated Intermediate for HIV-1 gp41 Inhibitors

The target compound is specifically documented as a synthetic intermediate in the preparation of small-molecule inhibitors targeting HIV-1 gp41 . In the peer-reviewed literature (Liu et al., J. Med. Chem., 2008), this compound was utilized as a key building block (serving as the P2 fragment) in the synthesis of N-carboxyphenylpyrrole derivatives that potently inhibit HIV-1 fusion, with lead compounds demonstrating IC50 values as low as 0.31 μM in cell-cell fusion assays [1]. In contrast, its analogs, such as 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, are described only in generic terms as versatile building blocks without specific, published biological validation .

HIV-1 gp41 inhibitor intermediate
Lead compounds IC50 0.31 μM (cell-cell fusion assay)
Validated intermediate in peer-reviewed synthesis of gp41 inhibitors
Liu et al., J. Med. Chem. 2008 context; assay-specific response
Antiviral Research HIV Fusion Inhibitors Synthetic Intermediates

Core Scaffold: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

The target compound contains a 1,2,4-oxadiazole core. A key comparator is its 1,3,4-oxadiazole isomer, 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid (CAS 1197238-48-4). While sharing the same molecular formula (C10H5F3N2O3) and molecular weight (258.15 g/mol) [1], these isomers are not interchangeable. The 1,2,4-oxadiazole ring system is a well-validated bioisostere for amide and ester functionalities and is a core component of the TFMO pharmacophore utilized in class IIa HDAC inhibitors [2]. In contrast, the 1,3,4-oxadiazole isomer exhibits different electronic distribution and metabolic stability profiles, often serving distinct roles in medicinal chemistry (e.g., as a bioisostere for hydrazides or carbamates) [3].

Core scaffold identity
Class-level
1,2,4-Oxadiazole (target) vs 1,3,4-oxadiazole (CAS 1197238-48-4)
1,2,4-Isomer required for TFMO pharmacophore; isomer substitution abrogates function
Class-level inference based on scaffold-specific literature
Bioisosterism Heterocyclic Chemistry Medicinal Chemistry Scaffolds

4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic Acid: Key Applications


HIV-1 gp41 Fusion Inhibitor Synthesis

This compound is the preferred building block for research programs focused on developing small-molecule HIV-1 fusion inhibitors. Its utility is directly supported by its documented role as a key intermediate in the synthesis of potent N-carboxyphenylpyrrole derivatives that inhibit the gp41 six-helix bundle formation, a critical step in viral entry [1]. The para-substituted benzoic acid moiety is essential for the activity of the final compounds, making this specific regioisomer a non-negotiable starting material for this application.

Class IIa HDAC Inhibitor Development (TFMO)

This scaffold is essential for constructing molecules containing the trifluoromethyloxadiazole (TFMO) pharmacophore, a validated non-chelating zinc-binding group for selective class IIa HDAC inhibition [1]. The 5-trifluoromethyl-1,2,4-oxadiazole moiety is a defining feature of this inhibitor class. Analogs lacking the trifluoromethyl group or with an altered oxadiazole isomer would not function as intended, making this specific compound the required building block for this validated therapeutic strategy [2].

Scaffold-Hopping and Bioisosteric Replacement Studies

In medicinal chemistry programs where a 1,2,4-oxadiazole is being explored as a bioisostere for amide, ester, or other carbonyl-containing groups, this compound offers a well-characterized, trifluoromethyl-substituted entry point [1]. Its distinct physicochemical profile (e.g., XLogP3 = 2.2) compared to methyl- or unsubstituted analogs allows researchers to systematically probe the impact of lipophilicity and electron-withdrawing effects on target affinity and pharmacokinetic properties without introducing additional structural variables [2].

Heterocyclic Library Synthesis via Carboxylic Acid Derivatization

The benzoic acid functionality provides a robust synthetic handle for amide coupling, esterification, and other standard derivatization reactions, enabling the rapid generation of diverse compound libraries [1]. Its commercial availability in high purity (≥95-98%) from multiple suppliers ensures reproducible synthetic outcomes and minimizes purification burdens, a critical consideration for high-throughput medicinal chemistry workflows [2].

Application
Selection Property
Validation Focus
HIV-1 gp41 fusion inhibitor research
para-Substituted benzoic acid regioisomer
Peer-reviewed synthetic precedent for gp41 inhibitor series
Class IIa HDAC inhibitor research (TFMO)
5-Trifluoromethyl-1,2,4-oxadiazole core
TFMO non-chelating zinc-binding pharmacophore literature
Bioisosteric replacement studies
1,2,4-Oxadiazole as amide/ester bioisostere
Lipophilicity and electronic effect profiling
Derivatization and library synthesis
Carboxylic acid synthetic handle
High-purity solid for reproducible amide coupling / esterification

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